molecular formula C15H14N2O B13364964 2-(2-Butenoyl)-3-methyl-1,2-dihydro-1-isoquinolinecarbonitrile

2-(2-Butenoyl)-3-methyl-1,2-dihydro-1-isoquinolinecarbonitrile

Cat. No.: B13364964
M. Wt: 238.28 g/mol
InChI Key: JEAMBLQHGGXDPU-ZZXKWVIFSA-N
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Description

2-(2-Butenoyl)-3-methyl-1,2-dihydro-1-isoquinolinecarbonitrile is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a butenoyl group, a methyl group, and a carbonitrile group attached to an isoquinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butenoyl)-3-methyl-1,2-dihydro-1-isoquinolinecarbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, such as aluminum chloride, and solvents like dichloromethane, under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Butenoyl)-3-methyl-1,2-dihydro-1-isoquinolinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized isoquinoline compounds .

Scientific Research Applications

2-(2-Butenoyl)-3-methyl-1,2-dihydro-1-isoquinolinecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Butenoyl)-3-methyl-1,2-dihydro-1-isoquinolinecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Butenoyl)-3-methyl-1,2-dihydro-1-isoquinolinecarbonitrile is unique due to its combination of functional groups and the isoquinoline backbone. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like 2-methyl-2-butanol or butanone.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-[(E)-but-2-enoyl]-3-methyl-1H-isoquinoline-1-carbonitrile

InChI

InChI=1S/C15H14N2O/c1-3-6-15(18)17-11(2)9-12-7-4-5-8-13(12)14(17)10-16/h3-9,14H,1-2H3/b6-3+

InChI Key

JEAMBLQHGGXDPU-ZZXKWVIFSA-N

Isomeric SMILES

C/C=C/C(=O)N1C(C2=CC=CC=C2C=C1C)C#N

Canonical SMILES

CC=CC(=O)N1C(C2=CC=CC=C2C=C1C)C#N

Origin of Product

United States

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